N-(2-(5-acetylthiophen-2-yl)ethyl)-4-isopropoxybenzamide
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Overview
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-isopropoxybenzamide is a complex organic compound that features a thiophene ring, an isopropoxybenzamide moiety, and an ethyl linker
Scientific Research Applications
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-isopropoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s thiophene ring makes it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: Its interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Future Directions
The future directions for research on “N-(2-(5-acetylthiophen-2-yl)ethyl)-4-isopropoxybenzamide” could include detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Given the wide range of therapeutic properties of thiophene derivatives, this compound could also be explored for potential applications in drug development and other areas of scientific research .
Mechanism of Action
Indole Derivatives
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Thiophene Derivatives
Thiophene derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . They have been found to possess antimicrobial, antioxidant, anticorrosion, and anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-isopropoxybenzamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Acetylation: The thiophene ring is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Linker Formation: The ethyl linker is introduced through a nucleophilic substitution reaction, where an appropriate ethyl halide reacts with the acetylated thiophene.
Benzamide Formation: The final step involves the formation of the benzamide moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfuric acid as catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-12(2)22-15-6-4-14(5-7-15)18(21)19-11-10-16-8-9-17(23-16)13(3)20/h4-9,12H,10-11H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDNYISQQOTYOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCC2=CC=C(S2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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